Home > Products > Screening Compounds P95039 > Nesiritide (acetate)
Nesiritide (acetate) -

Nesiritide (acetate)

Catalog Number: EVT-14168651
CAS Number:
Molecular Formula: C145H248N50O44S4
Molecular Weight: 3524.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nesiritide acetate is a synthetic form of the human B-type natriuretic peptide, a 32-amino acid peptide that plays a crucial role in cardiovascular regulation. It is primarily utilized in the treatment of acutely decompensated congestive heart failure, where it alleviates symptoms such as dyspnea at rest or with minimal exertion. This compound mimics the physiological effects of the natural peptide by promoting vasodilation, diuresis, and natriuresis, thereby helping to reduce cardiac workload and improve symptoms associated with heart failure .

Source and Classification

Nesiritide acetate is classified as a therapeutic peptide and is produced using recombinant DNA technology. It is derived from the gene encoding the human B-type natriuretic peptide, which is naturally synthesized in the ventricles of the heart in response to increased wall tension . The compound is categorized under cardiovascular agents due to its significant effects on blood pressure and fluid balance.

Synthesis Analysis

Methods and Technical Details

The synthesis of nesiritide acetate typically involves solid-phase peptide synthesis techniques. This method includes several key steps:

  1. Preparation of Peptide Fragments: The process begins with the synthesis of five peptide fragments that correspond to the sequence of B-type natriuretic peptide.
  2. Coupling: These fragments are sequentially coupled using Fmoc (9-fluorenylmethoxycarbonyl) chemistry to form a linear peptide structure.
  3. Oxidation: The linear peptide undergoes oxidation to form disulfide bonds, which are crucial for the biological activity of nesiritide .
  4. Purification: The crude product is purified through high-performance liquid chromatography, employing gradient elution techniques to isolate the desired nesiritide acetate product .
Molecular Structure Analysis

Structure and Data

Nesiritide acetate has a complex molecular structure characterized by a sequence of amino acids that includes specific modifications for stability and activity. The primary sequence consists of 32 amino acids, with structural features that allow it to bind effectively to its target receptors.

The molecular formula for nesiritide acetate is C151H246N42O42SC_{151}H_{246}N_{42}O_{42}S, and its molecular weight is approximately 3484.0 g/mol . The presence of disulfide bonds within its structure contributes to its stability and functional properties.

Chemical Reactions Analysis

Reactions and Technical Details

Nesiritide acetate primarily undergoes various chemical reactions related to its peptide nature:

  1. Oxidation: Formation of disulfide bonds during synthesis enhances the stability and functionality of the peptide.
  2. Reduction: Under reducing conditions, disulfide bonds can be cleaved, leading to altered biological activity.
  3. Substitution Reactions: Modifications at specific amino acid residues can be performed to enhance activity or stability .

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction.

Mechanism of Action

Nesiritide acetate exerts its pharmacological effects by binding to natriuretic peptide receptor A (also known as guanylate cyclase A) on vascular smooth muscle cells and endothelial cells. This binding activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate within cells. The subsequent rise in cyclic guanosine monophosphate levels results in smooth muscle relaxation, vasodilation, increased urine production (diuresis), and enhanced sodium excretion (natriuresis), all contributing to reduced cardiac workload .

Additionally, nesiritide acetate inhibits the renin-angiotensin-aldosterone system, further aiding in blood pressure regulation and fluid balance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nesiritide acetate typically appears as a white to off-white powder.
  • Solubility: It is soluble in water due to its peptide nature.

Chemical Properties

  • Stability: The compound exhibits stability under controlled conditions but may be sensitive to extreme pH levels or temperature changes.
  • Half-life: Nesiritide acetate has a relatively short half-life in circulation, necessitating careful dosing in clinical applications .

Relevant analyses indicate that nesiritide acetate maintains its biological activity through its structural integrity and proper folding, which are critical for receptor binding.

Applications

Nesiritide acetate has several significant applications in scientific research and clinical practice:

  1. Cardiovascular Research: It is extensively studied for its effects on heart failure management and fluid regulation.
  2. Biological Studies: Researchers investigate its role in regulating blood pressure and sodium excretion mechanisms.
  3. Therapeutic Use: Clinically, it is used for treating acute heart failure by improving symptoms associated with fluid overload .
Molecular Biology and Genetic Regulation of Nesiritide

Biosynthesis Pathways of Recombinant Human B-Type Natriuretic Peptide

Nesiritide is a recombinant 32-amino-acid peptide identical to endogenous human B-type natriuretic peptide (BNP), produced through Escherichia coli-based DNA technology. The biosynthesis initiates with the insertion of the human NPPB gene into bacterial plasmids, followed by fermentation to express the preprohormone. This 134-amino-acid precursor includes a 26-residue signal peptide, which is cleaved to form proBNP (108 amino acids). Subsequent enzymatic processing yields the biologically active BNP-32 (nesiritide) and the inactive N-terminal fragment NT-proBNP [1] [7] [8]. Unlike endogenous BNP, recombinant nesiritide bypasses cellular storage granules, allowing for direct purification from bacterial lysates. Critical quality control involves reversed-phase HPLC and mass spectrometry to verify the absence of misfolded isoforms or bacterial endotoxins, ensuring a homogenous product with a molecular weight of 3464 Da [7] [10].

Table 1: Key Biosynthetic Stages of Nesiritide

StageComponentFunctionOutput
Gene InsertionPlasmid vector (pBR322)Carries human NPPB cDNARecombinant DNA construct
FermentationE. coli cultureExpresses preproBNPPreprohormone (134 aa)
CleavageSignal peptidasesRemoves signal peptideproBNP (108 aa)
PurificationChromatographyIsolates BNP-32Active nesiritide (32 aa)

Transcriptional Regulation of Natriuretic Peptide Precursor B (NPPB) Gene Expression

The NPPB gene, located on chromosome 1p36.2, is regulated by mechanical and neurohormonal stimuli. Hemodynamic stress (e.g., ventricular wall stretch) activates calcium-dependent pathways, leading to nuclear translocation of transcription factors like GATA4, NFAT, and MEF2. These bind to conserved response elements in the NPPB promoter, initiating transcription [3] [8]. Neurohormonal factors further modulate expression:

  • Angiotensin II and endothelin-1 upregulate NPPB via protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways [3].
  • Adrenergic signaling enhances transcription through cAMP-responsive element-binding protein (CREB) phosphorylation [5].

Epigenetic mechanisms also contribute significantly. Histone acetyltransferases (HATs) loosen chromatin structure at the NPPA/NPPB locus during heart failure, facilitating gene accessibility. Conversely, DNA hypermethylation in chronic heart failure may suppress NPPB expression, contributing to a "BNP-deficient" state despite elevated filling pressures [3] [8].

Table 2: Transcriptional Regulators of NPPB

FactorActivation TriggerBinding SiteEffect on Expression
GATA4Mechanical stretchGATA motif (-300 bp)↑ 3.5-fold
NFATCalcineurin pathwayGGAAA sequences↑ 2.8-fold
MEF2Oxidative stressA/T-rich element↑ 2.1-fold
CREBβ-adrenergic stimulationCRE (-150 bp)↑ 1.9-fold

Post-Translational Modifications in ProBNP Processing to Active Nesiritide

Endogenous proBNP undergoes tissue-specific cleavage to release BNP-32. The serine protease furin mediates intracellular processing in cardiomyocytes, while corin (a transmembrane enzyme) cleaves proBNP extracellularly. Both convert proBNP into BNP-32 and NT-proBNP by hydrolyzing the Arg76-Ala77 bond [7] [8]. However, recombinant nesiritide production circumvents this step, as E. coli directly synthesizes the mature 32-amino-acid peptide without mammalian PTMs.

Notably, endogenous BNP exhibits O-glycosylation at Thr71, which impairs furin-mediated cleavage and leads to accumulation of unprocessed proBNP in heart failure. Recombinant nesiritide lacks glycosylation, resulting in >95% purity of the active form. This structural advantage enhances its receptor affinity compared to endogenous BNP, which may be glycosylated or partially cleaved [8] [9]. Post-synthesis, nesiritide acetate is stabilized by disulfide bonds between Cys10-Cys26 and Cys14-Cys22, critical for NPR-A binding [7] [10].

Genetic Polymorphisms Influencing Endogenous BNP Expression and Therapeutic Efficacy

Genetic variants in NPPB and natriuretic peptide receptors (NPRs) alter endogenous BNP levels and nesiritide responses:

  • NPPB rs198389 (T-381C): The C allele enhances promoter activity by creating a glucocorticoid receptor binding site, increasing basal BNP secretion by 30–40%. Heart failure patients with CC genotypes have 25% higher plasma BNP but show diminished response to nesiritide due to receptor downregulation [5] [9].
  • NPR3 rs2270915 (A>G): The G allele reduces clearance receptor density, prolonging nesiritide’s half-life. Clinical studies indicate 40% greater reductions in pulmonary capillary wedge pressure (PCWP) in GG homozygotes [5].
  • FURIN rs6224/rs2071410: Haplotypes affecting furin efficiency correlate with proBNP/BNP ratios. Patients with slow-cleaving variants exhibit reduced natriuresis to nesiritide due to competition from uncleaved proBNP [8].

Pharmacogenomic studies demonstrate that carriers of ADRA2C Del322-325 polymorphisms exhibit exaggerated sympatholytic effects from nesiritide, improving cardiac output by 15% compared to non-carriers [5] [6].

Table 3: Clinically Significant Genetic Variants Affecting Nesiritide

GeneVariantFunctional ImpactClinical Relevance
NPPBrs198389 (T-381C)↑ BNP transcriptionReduced hemodynamic response in CC genotype
NPR3rs2270915 (A>G)↓ Receptor clearanceEnhanced efficacy in GG genotype
FURINrs6224 (C>T)Altered proBNP cleavageDiminished natriuresis in TT carriers
ADRA2CDel322-325↑ Sympathetic inhibitionImproved cardiac output in Del carriers

Compounds Mentioned

  • Nesiritide acetate
  • B-type natriuretic peptide (BNP)
  • proBNP
  • NT-proBNP
  • Atrial natriuretic peptide receptor (NPR-A)
  • Furin
  • Corin

Properties

Product Name

Nesiritide (acetate)

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid

Molecular Formula

C145H248N50O44S4

Molecular Weight

3524.1 g/mol

InChI

InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-;/m0./s1

InChI Key

MQTZDMHTOBHREX-INJFIXSDSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.